molecular formula C41H60N2O7 B1245059 Iejimalide B

Iejimalide B

Cat. No. B1245059
M. Wt: 692.9 g/mol
InChI Key: YVOFDUHVTLZRBY-CLRFZDQZSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Lejimalide B is a macrolide that is isolated from the marine tunicate Eudistoma cf. rigida and exhibits potent in vitro cytotoxic activity. It has a role as a marine metabolite and an antineoplastic agent. It is a macrolide, an ether and a member of formamides. It derives from a L-serine.

Scientific Research Applications

Anticancer Activity

Iejimalide B, a marine macrolide, has shown promising results in inhibiting the growth of various cancer cell lines. Studies have demonstrated its ability to induce cell-cycle arrest and apoptosis in cancer cells, particularly in breast and prostate cancer cell lines. For instance, Iejimalide B caused growth inhibition and induced apoptosis in MCF-7 breast cancer cells and LNCaP prostate cancer cells (McHenry et al., 2009); (Wang et al., 2008).

Inhibition of Lysosomal Vacuolar H+‐ATPase (V‐ATPase)

Iejimalide B has been found to inhibit the activity of vacuolar H+‐ATPase (V‐ATPase) in cancer cells. This inhibition is linked to the induction of S‐phase cell-cycle arrest and apoptosis in epithelial tumor cells, indicating a potential mechanism for its anticancer effects. This property is particularly significant in the context of epithelial tumor cells (McHenry et al., 2009).

Impact on Cell Cycle Kinetics and Gene Expression

Further research into Iejimalide B's impact on cell cycle kinetics and gene expression in prostate cancer cell lines has revealed its dose and time-dependent effects on cell number and cell cycle arrest. In LNCaP cells, it induced G0/G1 arrest and apoptosis, while in PC‐3 cells, it led to G0/G1 arrest followed by S phase arrest, highlighting its multifaceted impact on cell cycle dynamics (Wang et al., 2007).

Anti-Osteoclast Activity

Iejimalide B, along with other iejimalides, has shown anti-osteoclast activity, suggesting its potential use in treating bone-related diseases. This activity is attributed to its inhibition of V-ATPase, an enzyme critical for bone resorption by osteoclasts. This finding opens up new avenues for the application of iejimalide B in osteoporosis and related conditions (Kazami et al., 2006).

Synthesis and Derivative Studies

Significant research has also been dedicated to the synthesis of iejimalide B and its derivatives, aiming to enhance its availability and explore its potential in drug development. This includes the total synthesis of iejimalide B, which is crucial for its practical scaled-up synthesis and for preparing analogues for drug development efforts (Schweitzer et al., 2007); (Chen et al., 2011).

properties

Product Name

Iejimalide B

Molecular Formula

C41H60N2O7

Molecular Weight

692.9 g/mol

IUPAC Name

(2S)-N-[(2E,4E)-5-[(2S,3S,4E,6E,8S,11Z,13E,16S,17E,19E,21R,22E)-8,16-dimethoxy-3,12,18,21,23-pentamethyl-24-oxo-1-oxacyclotetracosa-4,6,11,13,17,19,22-heptaen-2-yl]-2-methylhexa-2,4-dienyl]-2-formamido-3-hydroxypropanamide

InChI

InChI=1S/C41H60N2O7/c1-29-14-12-18-36(48-8)17-11-10-16-33(5)39(34(6)23-22-32(4)26-42-40(46)38(27-44)43-28-45)50-41(47)35(7)24-30(2)20-21-31(3)25-37(49-9)19-13-15-29/h10-11,13-17,20-25,28,30,33,36-39,44H,12,18-19,26-27H2,1-9H3,(H,42,46)(H,43,45)/b15-13+,16-10+,17-11+,21-20+,29-14-,31-25+,32-22+,34-23+,35-24+/t30-,33+,36-,37+,38+,39+/m1/s1

InChI Key

YVOFDUHVTLZRBY-CLRFZDQZSA-N

Isomeric SMILES

C[C@@H]\1/C=C/C(=C/[C@H](C/C=C/C(=C\CC[C@@H](/C=C/C=C/[C@@H]([C@H](OC(=O)/C(=C1)/C)/C(=C/C=C(\C)/CNC(=O)[C@H](CO)NC=O)/C)C)OC)/C)OC)/C

Canonical SMILES

CC1C=CC(=CC(CC=CC(=CCCC(C=CC=CC(C(OC(=O)C(=C1)C)C(=CC=C(C)CNC(=O)C(CO)NC=O)C)C)OC)C)OC)C

synonyms

iejimalide B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Iejimalide B
Reactant of Route 2
Reactant of Route 2
Iejimalide B
Reactant of Route 3
Iejimalide B
Reactant of Route 4
Iejimalide B
Reactant of Route 5
Iejimalide B
Reactant of Route 6
Iejimalide B

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.